1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate
CAS No.: 2248187-14-4
Cat. No.: VC11999757
Molecular Formula: C15H14N2O5
Molecular Weight: 302.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248187-14-4 |
|---|---|
| Molecular Formula | C15H14N2O5 |
| Molecular Weight | 302.28 g/mol |
| IUPAC Name | (1,3-dioxoisoindol-2-yl) (2R)-1-acetylpyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C15H14N2O5/c1-9(18)16-8-4-7-12(16)15(21)22-17-13(19)10-5-2-3-6-11(10)14(17)20/h2-3,5-6,12H,4,7-8H2,1H3/t12-/m1/s1 |
| Standard InChI Key | OOUALTWECCAIIE-GFCCVEGCSA-N |
| Isomeric SMILES | CC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
| SMILES | CC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | CC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Introduction
Structural and Chemical Identifiers
The compound’s IUPAC name, (1,3-dioxoisoindol-2-yl) (2R)-1-acetylpyrrolidine-2-carboxylate, reflects its bifunctional architecture. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 2248187-14-4 |
| Molecular Formula | |
| Molecular Weight | 302.28 g/mol |
| InChI Key | OOUALTWECCAIIE-GFCCVEGCSA-N |
| Isomeric SMILES | CC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
The isoindoline moiety (1,3-dioxo-2,3-dihydro-1H-isoindole) provides a planar, aromatic-like structure, while the (2R)-1-acetylpyrrolidine-2-carboxylate group introduces stereochemical complexity and hydrogen-bonding capability. The stereocenter at the pyrrolidine’s C2 position (R-configuration) is critical for interactions with biological targets .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Pyrrolidine Functionalization: The (2R)-1-acetylpyrrolidine-2-carboxylic acid precursor is prepared through asymmetric [3+2] cycloaddition of methyl acrylate with an imino ester derived from L-leucine tert-butyl ester. Silver acetate and hydroquinine catalyze this step, achieving up to 87% enantiomeric excess .
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Esterification: The carboxylic acid is activated (e.g., using DCC/DMAP) and coupled with 2-hydroxyisoindoline-1,3-dione under mild conditions to form the final ester .
Characterization Techniques
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NMR Spectroscopy: - and -NMR confirm the stereochemistry and connectivity. The acetyl group’s methyl resonance appears at ~2.1 ppm, while the isoindoline’s aromatic protons resonate between 7.5–8.0 ppm.
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion at m/z 302.28.
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X-ray Crystallography: Limited data exist, but analogous isoindoline derivatives exhibit planar geometry with intramolecular hydrogen bonds stabilizing the acyloxy group .
Medicinal Chemistry and Biological Activity
Proteasome Inhibition
The compound’s structural similarity to boronic acid-based proteasome inhibitors (e.g., bortezomib) suggests potential utility in oncology . By inhibiting the 26S proteasome, it may prevent degradation of IκB, thereby suppressing NF-κB activation and inducing apoptosis in cancer cells .
Enzyme Modulation
Isoindoline derivatives are known to target serine proteases and kinases. The acetylated pyrrolidine moiety may act as a transition-state mimic, competitively inhibiting enzymes like dipeptidyl peptidase-4 (DPP-4) or prolyl oligopeptidase (POP).
Applications in Drug Design
Scaffold Optimization
The compound’s core is amenable to derivatization:
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Isoindoline Modifications: Substituents at C4/C7 positions can enhance target affinity .
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Pyrrolidine Tweaks: Replacing the acetyl group with sulfonamides or ureas may improve metabolic stability .
Preclinical Development
While in vitro studies highlight proteasome inhibition , in vivo pharmacokinetic studies are pending. Challenges include optimizing bioavailability and reducing first-pass metabolism.
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